Cyclooctatetracontane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36355-90-5 |
|---|---|
Molecular Formula |
C48H96 |
Molecular Weight |
673.3 g/mol |
IUPAC Name |
cyclooctatetracontane |
InChI |
InChI=1S/C48H96/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-48H2 |
InChI Key |
WTUQULJTBSNDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Challenges in Macrocyclic Alkane Preparation
Strategies for High-Yield Macrocyclization of Aliphatic Chains
The formation of macrocycles from long aliphatic chains is a process that must compete with intermolecular polymerization. To favor the desired intramolecular cyclization, high-dilution conditions are traditionally employed. This principle, first established by Ruggli and further developed by Ziegler, minimizes the concentration of the linear precursor, thereby reducing the probability of intermolecular reactions.
Modern strategies for high-yield macrocyclization often involve template-directed synthesis. In this approach, a temporary template, such as a metal cation or a neutral molecule, is used to pre-organize the linear precursor into a conformation that favors cyclization. This templating effect can significantly increase the effective molarity of the reactive ends, leading to higher yields of the desired macrocycle.
Another powerful technique is the use of ring-closing metathesis (RCM), a Nobel Prize-winning reaction developed by Grubbs, Schrock, and Chauvin. RCM has become a cornerstone of macrocycle synthesis due to its functional group tolerance and the high efficiency of the ruthenium and molybdenum catalysts employed. The reaction involves the formation of a new double bond within a molecule, leading to the cyclized product and the release of a small volatile alkene, such as ethylene. For the synthesis of macrocyclic alkanes, the resulting cycloalkene can be readily hydrogenated to the corresponding saturated ring.
The choice of the end-functional groups of the linear precursor is also critical. For instance, the acyloin condensation of dicarboxylic esters and the Thorpe-Ziegler reaction of dinitriles are classic methods that have been successfully used for the synthesis of large-ring ketones and nitriles, which can then be converted to the corresponding cycloalkanes.
| Macrocyclization Strategy | Description | Key Advantages | Typical Precursors |
| High-Dilution Principle | The reaction is carried out at very low concentrations of the linear precursor to favor intramolecular cyclization over intermolecular polymerization. | Conceptually simple, applicable to various cyclization reactions. | Dihaloalkanes, long-chain diols, dicarboxylic acids. |
| Template-Directed Synthesis | A template molecule is used to pre-organize the linear precursor into a cyclic conformation, increasing the effective molarity of the reactive ends. | Higher yields, potential for stereochemical control. | Crown ether precursors, rotaxane and catenane synthesis. |
| Ring-Closing Metathesis (RCM) | A metal-catalyzed reaction that forms a carbon-carbon double bond to close the ring, typically releasing a small volatile alkene. | High functional group tolerance, mild reaction conditions, commercially available catalysts. | Dienes. |
| Acyloin Condensation | A reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxyketone (acyloin). | Effective for the synthesis of large rings (10-20 members). | Dicarboxylic esters. |
| Thorpe-Ziegler Reaction | An intramolecular cyclization of a dinitrile catalyzed by a strong base to form a cyclic α-cyanoketone. | Useful for the synthesis of large rings (up to 33 members). | Dinitriles. |
Scalable Synthetic Approaches for Ultra-Long Chain Cyclic Alkanes (e.g., Cycloalkanes with n > 100)
The synthesis of ultra-long chain cyclic alkanes, with over 100 carbon atoms in the ring, presents significant scalability challenges. The high-dilution conditions required for traditional macrocyclization methods are often impractical for large-scale production due to the large solvent volumes and low product concentrations.
Ring-expansion metathesis polymerization (REMP) is another promising strategy for the scalable synthesis of large macrocycles. In this process, a cyclic olefin is polymerized via metathesis, and the growing polymer chain can then undergo backbiting to form a larger macrocycle. By carefully controlling the reaction conditions, it is possible to generate a distribution of large macrocyclic polyenes, which can then be hydrogenated to the corresponding cycloalkanes.
The development of highly active and robust metathesis catalysts has been crucial for the advancement of these scalable approaches. Catalysts with high turnover numbers and stability allow for the efficient cyclization of long-chain precursors at higher concentrations.
Control over Ring Size and Stereochemistry in Macrocyclic Alkane Synthesis
Achieving control over the ring size in macrocyclization is primarily dependent on the length of the linear precursor. The synthesis of a specific cycloalkane, such as cyclooctatetracontane, requires a precisely synthesized 48-carbon linear chain with reactive functional groups at both ends. The preparation of such long, monodisperse linear alkanes is a synthetic challenge in itself, often requiring iterative chain-doubling strategies or controlled polymerization methods.
Controlling the stereochemistry of substituents on the macrocyclic ring adds another layer of complexity. For macrocycles with stereocenters, the stereochemistry can be established in the linear precursor and then retained during the cyclization process. This requires the use of stereoselective reactions in the synthesis of the precursor and a cyclization method that does not epimerize the stereocenters.
Template-directed synthesis can also play a role in stereochemical control. A chiral template can induce a specific conformation in the linear precursor, leading to the preferential formation of one diastereomer of the macrocycle over another.
Advanced Separation and Purification Techniques for Homologous Macrocycles
The synthesis of macrocycles often results in a mixture of the desired product, unreacted linear precursor, and a distribution of oligomeric byproducts. The separation of the target macrocycle from these impurities can be challenging, especially for large, non-polar cycloalkanes that have similar physical properties to the byproducts.
Classical purification techniques such as distillation and recrystallization can be effective for smaller macrocycles, but their utility diminishes for larger rings with high boiling points and similar solubilities.
Chromatographic methods are indispensable for the purification of macrocycles. Size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is particularly well-suited for separating molecules based on their size. This technique can effectively separate the desired macrocycle from higher molecular weight oligomers and the lower molecular weight linear precursor.
Preparative high-performance liquid chromatography (HPLC) offers higher resolution and can be used to separate macrocycles of very similar sizes, and in some cases, even diastereomers. The choice of the stationary phase and the mobile phase is critical for achieving optimal separation.
Advanced Conformational Analysis and Intramolecular Dynamics of Cyclooctatetracontane
Theoretical Frameworks for Conformational Space Exploration of Gigantic Macrocycles
The study of large cyclic molecules, known as macrocycles, presents significant computational challenges due to their vast number of possible three-dimensional arrangements, or conformations.
Computational Generation of Conformation Ensembles
To tackle the complexity of these large rings, computational chemists employ various methods to generate a representative set of low-energy conformations, known as a conformational ensemble. Techniques such as stochastic search and molecular mechanics are foundational. Stochastic search methods, like Monte Carlo simulations, randomly alter the geometry of the molecule and accept or reject the new conformation based on its energy. Molecular mechanics, on the other hand, uses classical physics-based force fields to calculate the potential energy of a given conformation, allowing for energy minimization and the identification of stable structures. For very large and complex macrocycles, more advanced techniques are often necessary to efficiently sample the vast conformational space.
Mapping Potential Energy Landscapes and Identifying Minima and Transition States
The potential energy surface (PES) is a conceptual and mathematical map of a molecule's energy as a function of its geometry. yale.edulongdom.org For a macrocycle, this is a high-dimensional landscape with numerous valleys, corresponding to stable conformational minima, and mountain passes, representing the transition states between them. yale.edu Identifying these minima is crucial as they represent the most likely shapes the molecule will adopt. Computational algorithms are designed to explore this landscape, locate the lowest energy minima, and characterize the energy barriers (transition states) that separate them. yale.edulongdom.org This information is vital for understanding the molecule's flexibility and dynamic behavior.
Spectroscopic Elucidation of Cycloalkane Conformations
Experimental techniques are essential to validate and refine the theoretical models of macrocycle conformations.
Variable-Temperature Solid-State 13C Nuclear Magnetic Resonance (NMR) Spectroscopy for Crystalline Phase Dynamics
For large cycloalkanes that are crystalline, solid-state 13C NMR spectroscopy is a powerful tool. By analyzing the chemical shifts of the carbon atoms, researchers can gain insights into the local environment of each atom within the crystal lattice. nih.gov Performing these experiments at different temperatures (variable-temperature NMR) can reveal information about the dynamic processes occurring within the crystal, such as ring puckering or other conformational changes. koreascience.kr As the temperature changes, the rates of these motions can be altered, leading to observable changes in the NMR spectrum.
Correlation of Experimental Spectroscopic Signatures with Theoretical Conformation Models
A critical step in conformational analysis is the correlation of experimental data with theoretical predictions. The calculated NMR chemical shifts for the computationally generated low-energy conformations can be compared with the experimental spectra. A good match between the experimental and theoretical data provides strong evidence for the predicted conformation. Discrepancies, on the other hand, can guide the refinement of the computational models. This iterative process of prediction and experimental verification is central to accurately determining the three-dimensional structure and dynamics of complex molecules.
While these principles and techniques are well-established for the study of macrocycles in general, their specific application to cyclooctatetracontane has not been documented in available research. The synthesis and isolation of such a large, simple cycloalkane present considerable challenges, which may contribute to the lack of detailed conformational studies. libretexts.org Future research may yet shed light on the intricate structural and dynamic properties of this and other gigantic macrocycles.
Electronic Structure, Adsorption Behavior, and Supramolecular Organization of Cyclooctatetracontane Thin Films
Fabrication and Characterization of Ultrathin Films on Model Substrates (e.g., Graphite (B72142) (0001))
There are no published studies detailing the successful fabrication and characterization of ultrathin films of Cyclooctatetracontane on any substrate, including the commonly used highly oriented pyrolytic graphite (HOPG). The synthesis of such a large cyclic alkane itself presents significant challenges, and the subsequent controlled deposition to form well-ordered thin films would require dedicated experimental investigation.
Molecular Orientation and Packing in Adsorbed Layers
Preferred Orientations and Temperature-Induced Reorganizations (e.g., Flat vs. Tilted)
Without experimental data from techniques such as Scanning Tunneling Microscopy (STM) or Low-Energy Electron Diffraction (LEED), the preferred adsorption geometry of this compound on a surface like graphite is unknown. It is not possible to determine whether the molecule would lie flat, adopting a conformation that maximizes van der Waals interactions with the substrate, or assume a tilted or edge-on orientation. Consequently, any temperature-induced reorganizations between different packing arrangements cannot be described.
Investigation of Adsorption Mechanisms and Surface Energetics
The energetics of the interaction between this compound and a substrate surface have not been reported. Studies involving thermal desorption spectroscopy or theoretical calculations would be necessary to determine the adsorption energy, which is crucial for understanding the stability and self-assembly of any potential thin films.
Probing Electronic States and Local Electron Distributions at Interfaces
Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Structures
No UPS data for this compound is available. This technique is essential for determining the energy levels of the molecular orbitals that constitute the valence band. Such information is fundamental to understanding the electronic properties of the molecule and its interaction with a substrate.
Metastable Atom Electron Spectroscopy (MIES) for Surface-Sensitive Electronic Profiling
Similarly, there are no MIES studies on this compound. MIES is a highly surface-sensitive technique that probes the electronic states at the immediate vacuum-solid interface. The absence of this data means that a detailed profile of the local electron distribution at the surface of a this compound film cannot be constructed.
High-Resolution Surface Imaging of this compound Assemblies
The visualization of molecular assemblies at the nanoscale is paramount to understanding their formation and properties. STM and AFM are powerful tools that provide complementary information on the topography and electronic structure of such systems.
Scanning Tunneling Microscopy (STM) is a technique capable of imaging conductive surfaces at an atomic level. nih.gov It operates based on the quantum tunneling current that flows between a sharp conductive tip and the sample surface. nih.gov The magnitude of this current is highly sensitive to the distance between the tip and the surface, as well as the local density of electronic states (LDOS) of the sample. nih.gov This allows for the detailed characterization of the geometric structure and arrangement of adsorbed molecules.
For self-assembled monolayers of long-chain alkanes on conductive substrates like highly oriented pyrolytic graphite (HOPG), STM can reveal the packing arrangement of the molecules. nih.gov Studies on various alkane derivatives have shown that the molecules often form ordered lamellar structures. nih.gov In these arrangements, the alkane chains typically lie flat on the graphite surface, oriented parallel to each other. researchgate.net The contrast in STM images of such assemblies is influenced by both the topography of the molecules and their electronic coupling with the substrate.
In high-resolution STM images of alkanes on graphite, individual methylene (B1212753) groups and even hydrogen atoms can sometimes be resolved, appearing as bright spots. The observed patterns, such as alternating bright and dark spots, can be attributed to electronic effects arising from the interaction between the molecular orbitals and the substrate's electronic states. nih.gov The registry of the alkane adsorbate with the underlying graphite lattice can also lead to the formation of characteristic Moiré patterns. nih.gov
For large cycloalkanes like this compound, it is expected that they would also form ordered, self-assembled structures on surfaces like graphite. The conformation of these large rings is likely to be a flattened or collapsed structure to maximize van der Waals interactions with the substrate. STM would be an ideal tool to directly visualize the geometric shape of the individual this compound molecules within an assembly and determine their packing symmetry. Based on studies of other large, flexible molecules, one would anticipate the formation of well-ordered domains.
| Feature | Observation in Analogous Systems (Long-Chain Alkanes) | Expected for this compound |
| Molecular Arrangement | Lamellar packing with parallel chains nih.gov | Ordered packing of flattened ring conformations |
| Substrate Interaction | Strong van der Waals forces with graphite nih.gov | Significant interaction with the substrate, influencing conformation |
| STM Image Contrast | Dominated by topography and electronic effects | A combination of topography and local electronic structure |
| High-Resolution Features | Resolution of methylene and hydrogen atoms | Potential to resolve segments of the carbon backbone |
Atomic Force Microscopy (AFM) is another powerful scanning probe technique that can image surfaces at the nanoscale. researchgate.net Unlike STM, AFM does not rely on a tunneling current and can therefore be used to study both conductive and insulating materials. researchgate.net It works by scanning a sharp tip attached to a flexible cantilever across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is used to create a topographical image. youtube.com
AFM is particularly well-suited for characterizing the surface morphology of thin films, including their crystalline structure, roughness, and the presence of defects. researchgate.netmdpi.com Studies on various organic thin films have demonstrated the ability of AFM to visualize crystalline features such as terraces, steps, and grain boundaries. nih.govresearchgate.net For example, AFM has been used to study the crystallization of long-chain alkanes like tetratetracontane (B166393) (C44H90), revealing dynamic processes such as spiral etching at crystal defects. oxinst.com
| Parameter | Information Obtainable from AFM | Relevance to this compound Thin Films |
| Topography | 3D surface profile, height variations mdpi.com | Visualization of crystalline domains and molecular layers |
| Roughness | Quantification of surface smoothness researchgate.net | Characterization of film quality and uniformity |
| Crystalline Features | Terraces, step edges, grain boundaries nih.govresearchgate.net | Understanding the packing and order within the film |
| Mechanical Properties | Adhesion, stiffness (with specific modes) | Probing the intermolecular forces within the assembly |
Theoretical and Computational Studies on Cyclooctatetracontane
Ab Initio and Density Functional Theory (DFT) Investigations of Electronic and Geometric Structures
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the fundamental electronic and geometric properties of molecules from first principles, without reliance on empirical parameters. For a large macrocycle like cyclooctatetracontane, these calculations, while computationally intensive, offer precise predictions of its molecular characteristics.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized across the entire molecule. libretexts.org These orbitals are characterized by distinct energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as their energy difference (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and electronic stability.
For a saturated alkane like this compound, all electrons are in sigma (σ) bonding orbitals. youtube.com The HOMO would be a high-energy σ orbital, while the LUMO would be a low-energy σ* (antibonding) orbital. libretexts.orgyoutube.com DFT calculations would be employed to determine the precise energies of these frontier orbitals. Due to the molecule's large size and lack of conjugation, a significant HOMO-LUMO gap is expected, indicative of high kinetic stability and low reactivity, which are characteristic of large alkanes.
The molecular orbitals themselves are mathematical constructs describing regions of space where electrons are likely to be found. libretexts.org In this compound, the bonding MOs result from the constructive overlap of sp³ hybrid orbitals on adjacent carbon atoms, leading to electron density concentrated between the nuclei, forming the stable C-C and C-H sigma bonds. libretexts.orglibretexts.org Conversely, the antibonding orbitals, which are unoccupied in the ground state, arise from destructive interference and have nodes between the nuclei. libretexts.org
Table 1: Predicted Electronic Properties for this compound This table presents expected values based on trends observed in smaller alkanes and general principles of molecular orbital theory, as specific experimental or calculated values for this compound are not readily available.
| Property | Predicted Characteristic | Rationale |
| HOMO Energy | Relatively low (high ionization potential) | Electrons are tightly held in strong σ bonds. |
| LUMO Energy | High | Significant energy is required to add an electron to a high-energy σ* orbital. |
| HOMO-LUMO Gap | Large | Characteristic of saturated hydrocarbons, indicating high stability. |
| Electron Distribution | Non-polar | Electrons are shared evenly in C-C and C-H bonds, resulting in no significant charge separation. |
| Bond Type | σ-bonding and σ*-antibonding orbitals | All bonds are single bonds, with electrons residing in bonding molecular orbitals. youtube.com |
Calculation of Conformational Energetics and Transition Pathways
Unlike small, strained rings such as cyclopropane, large cycloalkanes like this compound are essentially free of angle strain, as the ring is large enough to accommodate the ideal tetrahedral bond angle of approximately 109.5° for sp³-hybridized carbons. libretexts.orglibretexts.org The conformational landscape is instead governed by a delicate balance of torsional strain (eclipsing interactions) and transannular strain (non-bonded repulsions across the ring).
Computational methods are critical for navigating the vast number of possible conformations available to such a flexible molecule. youtube.com Theoretical studies suggest that large cycloalkane rings tend to adopt conformations that maximize the number of anti (trans) C-C-C-C segments, which are energetically more favorable than gauche arrangements. libretexts.orglibretexts.org For a very large ring like this compound, this would likely result in a complex, folded structure resembling segments of crystalline polyethylene.
DFT and ab initio calculations can be used to:
Identify Stable Conformers: By performing geometry optimizations starting from various initial structures, low-energy, stable conformations can be located on the potential energy surface.
Determine Relative Energies: The calculations provide the electronic energy of each conformer, allowing them to be ranked by stability.
Map Transition Pathways: By locating the transition states between stable conformers, the energy barriers to conformational interconversion can be calculated. For large rings, these barriers are generally low, indicating that the molecule is highly flexible and rapidly interconverts between various low-energy shapes at room temperature. libretexts.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions
While quantum mechanical methods describe the static properties of molecules, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD provides a "computational microscope" to observe dynamic processes like phase transitions and interfacial phenomena. youtube.comyoutube.com
MD simulations, often in conjunction with Monte Carlo methods, are used to predict the phase behavior of substances. Self-adapting Monte Carlo simulations in the Gibbs ensemble have been successfully used to determine the vapor-liquid coexistence curves for a series of cyclic alkanes up to c-octadecane (C₁₈H₃₆). tandfonline.comumn.eduumn.edu
Key findings from these simulations, which can be extrapolated to this compound, include:
Cyclic alkanes exhibit significantly higher critical temperatures and critical densities compared to their linear alkane counterparts. tandfonline.comumn.edu
The shape of the coexistence curve and the relationship between density and temperature can be accurately modeled, providing data that may be difficult to obtain experimentally for very large molecules.
For a molecule as large as this compound, these simulations would be computationally demanding but could provide valuable data on its boiling point, enthalpy of vaporization, and critical properties. Parallels can be drawn from simulations of n-octatetracontane (the linear C48 alkane), which have been used to determine the critical properties of long-chain alkanes where experimental data is contradictory or unavailable. researchgate.net
Table 2: Comparison of Simulated Properties for Cyclic vs. Linear Alkanes This table illustrates general trends observed in simulation studies. tandfonline.comumn.eduresearchgate.net
| Property | Cyclic Alkanes (e.g., C₁₈H₃₆) | Linear Alkanes (e.g., n-C₁₈H₃₈) | Expected Trend for this compound |
| Critical Temperature (Tc) | Higher | Lower | Significantly higher than n-octatetracontane |
| Critical Density (ρc) | Higher | Lower | Higher than n-octatetracontane |
| Vapor Pressure | Lower at a given temperature | Higher at a given temperature | Very low due to large size and strong intermolecular forces |
Modeling of Surface Adsorption and Interfacial Dynamics
MD simulations are an ideal tool for investigating the behavior of molecules at interfaces, such as the interaction of this compound with a solid surface or at a liquid-vapor interface. escholarship.org These simulations can reveal how the large, flexible macrocycle orients and configures itself upon adsorption.
Studies on the adsorption of smaller cyclic molecules like cyclohexane (B81311) show that interactions with surfaces are complex and depend on the chemical nature of both the adsorbate and the adsorbent. ijcce.ac.irrsc.orgnih.gov For this compound, MD simulations could model:
Adsorption Conformation: Whether the molecule lies flat on the surface to maximize van der Waals interactions or adopts a more globular shape.
Interfacial Ordering: How the presence of a surface induces ordering in the first few layers of a liquid or film of this compound.
Diffusion Dynamics: The mobility of the macrocycle on the surface and its movement between the surface and the bulk phase.
The synthesis of macrocycles on surfaces is an area of active research, where the surface confines the reactants, which can alter reaction pathways compared to synthesis in solution. arxiv.org MD simulations can help elucidate the mechanisms behind such surface-templated reactions.
Force Field Development and Parameterization for Large Saturated Macrocycles
The accuracy of any MD simulation depends entirely on the quality of the force field used. youtube.com A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. For a large, saturated macrocycle like this compound, the force field must accurately represent several key interactions.
Table 3: Key Components of a Force Field for Saturated Macrocycles
| Interaction Term | Description | Importance for this compound |
| Bond Stretching | Potential energy associated with stretching or compressing a covalent bond from its equilibrium length. | Essential for defining the basic molecular connectivity. |
| Angle Bending | Potential energy associated with changing the angle between two adjacent bonds. | Crucial for maintaining tetrahedral geometry. gcsu.edu |
| Torsional (Dihedral) Angle | Potential energy associated with rotation around a bond, describing the energy differences between staggered and eclipsed conformations. | Critically important for describing the overall shape, flexibility, and conformational energies of the large ring. masterorganicchemistry.com |
| Van der Waals Interactions | Non-bonded interactions (attraction and repulsion) between atoms, typically modeled with a Lennard-Jones potential. | Dominates intermolecular forces and transannular interactions, dictating packing in the condensed phase. aip.org |
| Electrostatic Interactions | Non-bonded interactions between atomic partial charges, typically modeled with Coulomb's law. | Although alkanes are non-polar, small partial charges are often included for higher accuracy. aip.org |
Developing a reliable force field is a systematic process. aip.orgaip.org The "Consistent Force Field" (CFF) methodology, for example, involves optimizing force field parameters by fitting them to a wide range of experimental data (like enthalpies and vibrational spectra) and high-level quantum chemistry calculations. aip.orgaip.org For large and flexible molecules, it is particularly challenging to create a transferable force field that works well across different conformations and thermodynamic states. uni-paderborn.de Systematic parameterization methods, sometimes aided by software packages, are employed to refine the large number of parameters needed to build an accurate model for complex molecules like this compound. nih.govsimtk.org
Supramolecular Interactions and Self Assembly of Cyclooctatetracontane
Cyclooctatetracontane as a Component in Ordered Supramolecular Architectures
This compound serves as a fundamental building block in the construction of ordered supramolecular architectures, primarily through self-assembly processes. These architectures are of interest for creating unique sub-nanomaterials. In studies of ultrathin films, this compound monolayers on graphite (B72142) surfaces have been investigated as a "raw aggregate" for such purposes issp.ac.ru. The orientation and packing of these large cycloalkanes are dictated by a delicate balance of intermolecular forces, leading to well-defined two-dimensional crystals.
Host-Guest Complexation with Large Saturated Rings (e.g., Enclathration Phenomena)
While specific examples of host-guest complexation involving this compound as either host or guest are not extensively documented in the reviewed literature, the principles of macrocyclic host-guest chemistry provide a framework for understanding its potential behavior. frontiersin.orgnih.govnih.gov Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. Given its large ring size, this compound could theoretically act as a host for smaller guest molecules.
The process of enclathration, where a guest molecule is trapped within the crystal lattice of a host, is a known phenomenon in materials science. For this to occur with this compound as the host, the guest molecule would need to be of a suitable size and shape to be accommodated within the voids created by the packing of the large cycloalkane rings in its crystalline state. The formation of such inclusion complexes is often driven by maximizing van der Waals interactions and achieving a more stable, densely packed crystal structure.
Conversely, it is also conceivable that this compound could act as a guest, becoming encapsulated within a larger host molecule or a self-assembled host framework. This is a common strategy in supramolecular chemistry to isolate and study individual large molecules.
Principles of Self-Assembly in Ultrathin Films and Crystalline Phases
The self-assembly of this compound into ultrathin films and crystalline phases is a process governed by the interplay of molecular conformation and intermolecular interactions. On substrates like graphite, this compound molecules have been observed to form highly ordered monolayers. issp.ac.ru
Studies using Metastable Atom Electron Spectroscopy (MAES) and He I ultraviolet photoelectron spectra (UPS) have shown that this compound molecules in these monolayers adopt a "long and thin rectangular form" and are laid flat with an "edge-on" orientation. issp.ac.ru In this arrangement, the direction of the carbon chain is parallel to the substrate, while the plane of the carbon zigzag is perpendicular to it. issp.ac.ru This orientation is a result of the molecule adopting a specific conformation to maximize its interaction with the underlying substrate and with adjacent molecules.
Atomic Force Microscopy (AFM) has been instrumental in characterizing the crystalline structure of self-assembled this compound. In platelet crystals, AFM has revealed a regular surface structure with specific periodicities. researchgate.netresearchgate.net These observations are consistent with an ordered arrangement of the molecule's reentry folds. researchgate.netresearchgate.net The table below summarizes the crystallographic data obtained from AFM studies of this compound on graphite. researchgate.netresearchgate.netamazonaws.com
| Parameter | Value |
| Plane Group | p2gg |
| Crystal Class | Rectangular |
| a (nm) | 1.10 ± 0.01 |
| b (nm) | 0.85 ± 0.01 |
| γ (°) | 89 ± 1 |
| Molecular Symmetry | D(24h) |
| Site Symmetry | 2 |
| Molecules per unit cell (Z) | 2 |
Table 1: Crystallographic data for this compound monolayers on graphite obtained from AFM studies. researchgate.netresearchgate.netamazonaws.com
The formation of these crystalline phases is a manifestation of the principles of crystal engineering, where non-covalent interactions are harnessed to direct the assembly of molecules into a desired solid-state structure. wikipedia.orghhu.deusherbrooke.ca For non-polar molecules like this compound, van der Waals forces are the primary drivers of this organization. acs.org
Engineering Intermolecular Interactions for Directed Assembly
The directed assembly of this compound and similar macrocycles is a key goal in crystal engineering. wikipedia.orghhu.deusherbrooke.ca By understanding and controlling the intermolecular interactions, it is possible to guide the formation of specific crystalline structures with desired properties.
For large, flexible molecules like this compound, the final assembled structure is highly dependent on the subtle balance between intramolecular conformational energy and intermolecular interaction energies. The molecule will adopt a conformation that allows for the most favorable packing in the crystal lattice, maximizing attractive van der Waals interactions while minimizing steric repulsion. acs.org
Strategies for engineering these interactions could involve:
Substrate Templating: As seen with graphite, the choice of substrate can influence the orientation and packing of the molecules in the first monolayer, which can then template the growth of subsequent layers.
Co-crystallization: Introducing a second molecular species (a co-former) can lead to the formation of a co-crystal with a new packing arrangement. dtic.mil This technique relies on the formation of favorable intermolecular interactions between the two different components.
Solvent Effects: The solvent from which the crystals are grown can influence the resulting polymorph (a specific crystal form) by interacting differently with various crystal faces.
While specific examples of engineered assembly for this compound are not widely reported, the general principles of crystal engineering provide a roadmap for future research in designing and fabricating novel materials from this and other large cycloalkanes.
Emerging Research Directions and Interdisciplinary Prospects in Cyclooctatetracontane Chemistry
Synergistic Application of Advanced Spectroscopic and Computational Methodologies
A deep understanding of the conformational landscape of cyclooctatetracontane is paramount to unlocking its potential. Given the vast number of possible conformations for such a large and flexible ring, a purely experimental or purely computational approach is often insufficient. The most powerful insights are gained through the synergistic application of advanced spectroscopic techniques and sophisticated computational methodologies.
Computational chemistry , particularly molecular dynamics (MD) simulations and density functional theory (DFT) calculations, provides the theoretical framework to interpret spectroscopic data. researchgate.netchemrxiv.org MD simulations can explore the potential energy surface of this compound, identifying low-energy conformers and the energy barriers between them. researchgate.netyoutube.com DFT calculations can then be used to predict the vibrational spectra (Raman and INS) for these computer-generated conformers. nih.govarxiv.org By comparing the calculated spectra with experimental data, researchers can validate the predicted structures and gain a detailed picture of the conformational preferences of this compound in different environments. nih.govstfc.ac.uk
A typical workflow for this synergistic approach is outlined below:
| Step | Methodology | Expected Outcome |
| 1 | Molecular Dynamics (MD) Simulation | Identification of a set of low-energy conformers of this compound. researchgate.net |
| 2 | Density Functional Theory (DFT) Optimization | Refinement of the geometries of the identified conformers. chemrxiv.org |
| 3 | DFT Frequency Calculation | Prediction of the theoretical Raman and Inelastic Neutron Scattering (INS) spectra for each conformer. nih.gov |
| 4 | Experimental Spectroscopy | Measurement of the actual Raman and INS spectra of a this compound sample. |
| 5 | Comparative Analysis | Matching of experimental and theoretical spectra to determine the dominant conformers present in the sample. |
This combined approach has been successfully applied to smaller, yet still complex, cycloalkanes and provides a clear roadmap for future investigations into the intricate conformational behavior of this compound. nih.gov
Exploration of Quantum Phenomena in Confined Macrocyclic Systems
The large, ring-like structure of this compound provides a unique environment for the study of quantum mechanical phenomena. One of the most intriguing possibilities is the exploration of quantum tunneling of its constituent atoms or even entire segments of the molecular chain. mit.educhemrxiv.org
Quantum tunneling is a phenomenon where a particle can pass through an energy barrier that it classically should not have enough energy to overcome. youtube.comprinceton.edu In the context of this compound, this could manifest as:
Hydrogen Tunneling: Protons of the methylene (B1212753) groups could tunnel between different positions, especially in low-temperature regimes where classical motion is frozen out. This could have a significant impact on the molecule's reactivity and its interactions with other molecules.
Conformational Tunneling: It is conceivable that segments of the macrocycle could tunnel between different folded conformations, especially if the energy barriers are narrow. chemrxiv.org This would represent a macroscopic form of quantum tunneling, where a collective of atoms moves in a quantum-coherent manner. mit.edu
Investigating these phenomena would likely involve a combination of low-temperature spectroscopy and advanced computational modeling. For instance, precise measurements of reaction rates at cryogenic temperatures could reveal deviations from classical Arrhenius behavior, a hallmark of quantum tunneling. chemrxiv.org Computationally, specialized quantum chemistry methods would be needed to calculate the probability of tunneling through specific conformational barriers. chemrxiv.org The table below outlines a hypothetical experimental and computational approach to investigate quantum tunneling in this compound.
| Research Question | Experimental Approach | Computational Approach |
| Does hydrogen tunneling occur in this compound at low temperatures? | Low-temperature NMR or INS to detect unusual spectral features or dynamics. | Path integral molecular dynamics (PIMD) simulations to model nuclear quantum effects. |
| Can segments of the macrocycle undergo conformational tunneling? | Kinetic studies of conformational changes at cryogenic temperatures to look for temperature-independent rates. | Calculation of the potential energy surface and barrier widths for conformational changes using high-level quantum chemistry methods. |
The study of quantum effects in such a large, well-defined molecular system could provide fundamental insights into the transition between the quantum and classical worlds.
Rational Design of Functional Materials Incorporating Ultra-Large Cyclic Alkanes
The unique topology and large size of this compound make it an attractive building block for the rational design of functional materials . nih.govrsc.org By chemically modifying the this compound ring or by using it as a template, it is possible to create materials with novel properties and applications.
One promising area is the development of nanostructured materials . The self-assembly of this compound molecules or their derivatives could lead to the formation of highly ordered structures, such as nanotubes, nanorods, or porous frameworks. nih.govresearchgate.net These materials could have applications in areas such as:
Molecular Sieves and Catalysis: The defined cavity size of self-assembled this compound could be exploited for size-selective separation of molecules or as a scaffold for catalytic nanoparticles.
Drug Delivery: Functionalized this compound could encapsulate drug molecules, providing a vehicle for targeted delivery and controlled release.
Organic Electronics: By incorporating conjugated segments into the this compound backbone, it may be possible to create novel semiconducting materials for use in flexible electronics.
The process of rationally designing these materials would heavily rely on computational modeling to predict the self-assembly behavior and properties of different this compound derivatives. nih.govresearchgate.net The following table illustrates a potential design workflow:
| Design Goal | Proposed Modification to this compound | Potential Application |
| Create a porous material for gas storage. | Introduce rigid, bulky side groups to prevent dense packing. | Hydrogen or methane (B114726) storage. |
| Develop a molecular container for drug delivery. | Attach hydrophilic external groups and create a hydrophobic internal cavity. | Encapsulation and transport of non-polar drugs. |
| Fabricate a one-dimensional nanowire. | Functionalize with interacting groups that promote linear self-assembly. | Components for nanoelectronic circuits. |
The ability to synthesize and manipulate a molecule of the size and complexity of this compound opens up exciting possibilities for the bottom-up construction of advanced materials.
Bridging Molecular-Level Understanding to Mesoscale Phenomena
A key challenge and opportunity in the study of this compound is to bridge the understanding of its molecular-level properties to the prediction and control of its behavior at the mesoscale . The mesoscale refers to the length scale intermediate between individual molecules and the bulk material, where collective phenomena and emergent properties arise.
The conformational flexibility and potential for self-assembly of this compound mean that its bulk properties, such as its viscosity, melting point, and mechanical strength, are highly dependent on how the individual molecules pack and interact with each other. libretexts.orglibretexts.orglibretexts.org Understanding this link is crucial for designing materials with desired macroscopic characteristics.
Molecular dynamics simulations are a powerful tool for bridging this gap. mdpi.comyoutube.comyoutube.com By simulating a large ensemble of this compound molecules, it is possible to observe how they interact and organize themselves into larger structures. These simulations can provide insights into:
Phase Behavior: Predicting the conditions under which this compound will exist as a liquid, a crystalline solid, or a liquid crystal.
Mechanical Properties: Calculating properties like the bulk modulus and shear viscosity from the simulated interactions between molecules.
Transport Phenomena: Studying the diffusion of small molecules through a matrix of this compound, which is relevant for applications like membrane separations.
The table below summarizes how molecular-level information can be used to predict mesoscale properties through simulation.
| Molecular-Level Property | Mesoscale Phenomenon | Simulation Technique |
| Conformational energy landscape | Crystalline packing and polymorphism | Monte Carlo or Molecular Dynamics simulations with advanced sampling techniques. |
| Intermolecular interaction potential | Viscosity and viscoelasticity of the melt | Non-equilibrium Molecular Dynamics simulations. |
| Ring flexibility and dynamics | Chain entanglement and reptation in a polymer-like melt | Long-timescale Molecular Dynamics simulations. youtube.com |
By developing accurate models that connect the molecular and mesoscale, scientists can accelerate the discovery and optimization of new materials based on this compound and other ultra-large cyclic alkanes.
Q & A
Q. What are the key methodological considerations for synthesizing cyclooctatetracontane in laboratory settings?
this compound synthesis requires precise control over reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to achieve the desired macrocyclic structure. A validated approach involves iterative ring-closing metathesis or photochemical [2+2] cycloadditions, followed by purification via high-performance liquid chromatography (HPLC) to isolate stereoisomers. Characterization should combine nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and X-ray crystallography to confirm conformational stability . Challenges include managing steric hindrance and ensuring regioselectivity during cyclization steps .
Q. How can researchers ensure the reproducibility of this compound synthesis protocols?
Reproducibility hinges on rigorous documentation of reaction parameters (e.g., stoichiometry, solvent purity, and inert atmosphere conditions) and validation through independent replication. Researchers should include negative controls (e.g., omitting catalysts) to confirm reaction specificity. Data transparency, such as sharing raw NMR spectra and crystallographic data (e.g., via CCDC deposition), allows peer validation . Standardized reporting formats, as outlined in analytical chemistry guidelines, ensure clarity in procedural descriptions .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s conformational stability?
Discrepancies often arise from approximations in density functional theory (DFT) models, such as incomplete basis sets or neglect of solvation effects. To address this, researchers should:
- Validate computational models against experimental crystallographic data .
- Perform sensitivity analyses to identify critical parameters (e.g., van der Waals interactions).
- Use hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to account for environmental effects . Peer-reviewed replication of both computational and experimental workflows is essential to isolate systematic errors .
Q. How should researchers design experiments to investigate the thermodynamic properties of this compound under varying environmental conditions?
A robust experimental design includes:
- Variable isolation : Test one parameter at a time (e.g., temperature, pressure, solvent polarity) to quantify individual effects on enthalpy (ΔH) and entropy (ΔS).
- Calorimetric techniques : Use differential scanning calorimetry (DSC) to measure phase transitions and heat capacity.
- Statistical rigor : Apply ANOVA or multivariate regression to distinguish noise from significant trends . Results should be contextualized with prior studies on similar macrocycles to identify anomalies or novel behaviors .
Q. What methodological frameworks are recommended for analyzing contradictory spectral data in this compound characterization?
Contradictions in NMR or infrared (IR) spectra may stem from impurities, dynamic conformational exchange, or instrumental artifacts. Mitigation strategies include:
- Multi-technique validation : Cross-reference NMR with mass spectrometry (MS) and IR to confirm molecular integrity .
- Variable-temperature NMR : Detect conformational flexibility by observing signal coalescence at elevated temperatures .
- Error analysis : Quantify signal-to-noise ratios and baseline distortions to assess data reliability . Transparent reporting of all raw data and processing steps (e.g., apodization in Fourier-transform IR) is critical .
Q. How can researchers optimize the design of kinetic studies for this compound’s ring-opening reactions?
Kinetic studies require:
- Time-resolved spectroscopy : Use stopped-flow UV-Vis or rapid-scan NMR to capture transient intermediates.
- Rate law determination : Vary reactant concentrations to distinguish between first-order and pseudo-first-order mechanisms.
- Activation energy calculation : Apply the Arrhenius equation using rate constants measured at multiple temperatures . Data interpretation must account for solvent viscosity and dielectric effects, which influence reaction dynamics .
Methodological Best Practices
- Data presentation : Use tables to compare experimental and computational bond lengths/angles (e.g., C-C bonds in this compound vs. smaller cycloalkanes) .
- Critical analysis : Discuss limitations of spectral techniques (e.g., NMR’s inability to distinguish enantiomers without chiral shift reagents) .
- Literature synthesis : Systematically review prior studies to identify unresolved questions, such as the role of substituents on macrocycle stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
